molecular formula C7H5ClN2O B3219428 3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol CAS No. 1190318-56-9

3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol

Cat. No.: B3219428
CAS No.: 1190318-56-9
M. Wt: 168.58 g/mol
InChI Key: MFESVFMNEQKKRL-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol is a heterocyclic compound featuring a fused pyrrole-pyridine core with a chlorine substituent at position 3 and a hydroxyl group at position 6. Its molecular formula is C₇H₅ClN₂O, and it belongs to the azaindole family, known for diverse pharmacological applications .

Properties

IUPAC Name

3-chloro-1,4-dihydropyrrolo[3,2-b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-3-10-7-5(11)1-2-9-6(4)7/h1-3,10H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFESVFMNEQKKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)NC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclization reactions where a pyrrole derivative is reacted with a chlorinated pyridine under acidic or basic conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of 3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol may involve large-scale cyclization processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-chloro-1H-pyrrolo[3,2-b]pyridin-7-one.

    Reduction: Formation of 3-chloro-1H-pyrrolo[3,2-b]pyridine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Position : Hydroxyl groups at specific positions (e.g., position 7) enhance solubility and hydrogen-bonding interactions, critical for target engagement .
  • Halogen Effects : Chloro and bromo substituents improve lipophilicity and metabolic stability but may reduce solubility compared to polar groups like -NH₂ or -OH .
  • Core Scaffold : Pyrrolo[3,2-b]pyridine derivatives generally exhibit better topological alignment with enzyme active sites compared to benzofuropyridines, as seen in topoisomerase II inhibition studies .

Biological Activity

3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is structurally related to various pyrrole and pyridine derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activities associated with 3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of 3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol can be described as follows:

  • Molecular Formula: C₈H₈ClN₃O
  • CAS Number: 1190318-56-9
  • Molecular Weight: 185.62 g/mol

This compound features a chlorinated pyrrolo-pyridine scaffold, which may influence its reactivity and biological interactions.

The biological activity of 3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chlorine atom in its structure may enhance binding affinity through halogen bonding, while the pyrrole moiety can mimic natural substrates or inhibitors, modulating the activity of target proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the pyrrolo-pyridine family. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and A549 cells, with an IC50 value of approximately 88.79 nM in HOS cells . This suggests that 3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol could exhibit similar effects.

Antimicrobial Activity

Research indicates that derivatives of pyrrole and pyridine structures possess antimicrobial properties. A related study showed that certain pyrrole derivatives had MIC values as low as 3.12 µg/mL against Staphylococcus aureus . This suggests that 3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol may also exhibit antimicrobial activity worth investigating.

Enzyme Inhibition

The compound's structural features position it as a potential inhibitor for various enzymes involved in disease pathways. For example, pyrrolo-pyridine derivatives have been explored for their ability to inhibit kinases, which are crucial in cancer progression . The inhibition of such enzymes could be a significant area for further research on 3-Chloro-1H-pyrrolo[3,2-b]pyridin-7-ol.

Case Studies and Research Findings

StudyFindings
Anticancer Study Compound P1 (related structure) showed IC50 values of 88.79 nM against HOS cells with apoptosis induction .
Antimicrobial Study Pyrrole derivatives exhibited MIC values ranging from 3.12 to 12.5 µg/mL against bacterial strains .
Enzyme Inhibition Pyrrolo-pyridine analogs demonstrated potent inhibition against key kinases involved in cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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